molecular formula H6N2O B139281 Hydrazine-15N2 monohydrate CAS No. 145571-73-9

Hydrazine-15N2 monohydrate

Cat. No.: B139281
CAS No.: 145571-73-9
M. Wt: 52.047 g/mol
InChI Key: IKDUDTNKRLTJSI-AWQJXPNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hydrazine-15N2 monohydrate typically involves the reaction of hydrazine with heavy water (D2O). The process begins by mixing hydrazine with heavy water and stirring the mixture to form the nitrogen-15 isotope of ammonia and amino radicals. The reaction mixture is then cooled, and by-products are removed to obtain this compound .

Industrial Production Methods: Industrial production of hydrazine compounds often involves the Raschig process, which includes the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide. Advanced catalysts, such as Ni–Pt/CeO2 nanoparticles, have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation.

Chemical Reactions Analysis

Types of Reactions: Hydrazine-15N2 monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitrogen gas (N2), water (H2O).

    Reduction: Ammonia (NH3).

    Substitution: Hydrazones.

Scientific Research Applications

Hydrazine-15N2 monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazine-15N2 monohydrate involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This compound can also inhibit certain enzymes by binding to their active sites, which can disrupt normal cellular processes .

Comparison with Similar Compounds

Uniqueness: Hydrazine-15N2 monohydrate is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in tracing studies and research applications that require precise tracking of nitrogen atoms .

Properties

InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUDTNKRLTJSI-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2][15NH2].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584048
Record name (~15~N_2_)Hydrazine--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

52.047 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145571-73-9
Record name (~15~N_2_)Hydrazine--water (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10584048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145571-73-9
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-pyridazin-4-yl-benzoic acid methyl ester [prepared by the following sequence: i.) An equimolar mixture of glyoxylic acid and m-tolyl-acetaldehyde [CAS-No. 72927-80-1] was heated to 135° C. for 17 h. ii.) The obtained crude 5-hydroxy-4-(m-tolyl)-2(5H)-furanone and hydrazine hydrate in BuOH were refluxed for 18 h according to J. Med. Chem. 1987, 30, 239. iii.) The obtained 5-m-tolyl-2H-pyridazin-3-one was heated with excess phosphorous oxychloride to 95° C. for 4 h. iv.) The obtained 3-chloro-5-m-tolyl-pyridazine was hydrogenated in MeOH and EtOAc over 5% Pd/C in the presence of NaOAc at 23° C. v.) The obtained 4-m-tolyl-pyridazine was oxidized with KMnO4 in aqueous HOAc at 100° C. for 4 h. vi.) The obtained 3-pyridazin-4-yl-benzoic acid was esterified with SOCl2 in MeOH at 60° C.] by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow oil (554 mg).
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Synthesis routes and methods III

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
1.8 g
Type
reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine-15N2 monohydrate
Reactant of Route 2
Hydrazine-15N2 monohydrate
Reactant of Route 3
Hydrazine-15N2 monohydrate
Reactant of Route 4
Hydrazine-15N2 monohydrate
Reactant of Route 5
Hydrazine-15N2 monohydrate
Reactant of Route 6
Hydrazine-15N2 monohydrate

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